2-(1H-Indol-3-yl)-2-phényléthanamine

Vue d'ensemble

Description

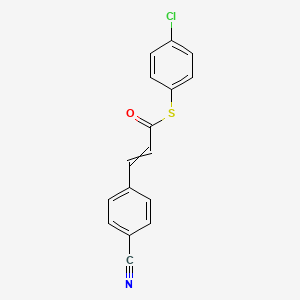

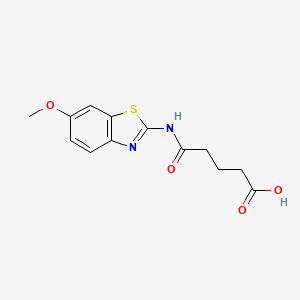

2-(1H-Indol-3-yl)-2-phenylethanamine is a compound that is structurally related to a class of molecules that have been studied for their potential as monoamine reuptake inhibitors. These compounds are characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a phenylethanamine moiety.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel series of monoamine reuptake inhibitors, which include a similar indole and phenylpropanol structure, were synthesized using a combination of virtual and focused screening efforts along with design techniques . Another study reported the synthesis of bis(indolyl)phenylethanes through the coupling of indoles with phenylacetylene, catalyzed by gallium(III) halides . Although these methods do not directly describe the synthesis of 2-(1H-Indol-3-yl)-2-phenylethanamine, they provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(1H-Indol-3-yl)-2-phenylethanamine has been characterized using various spectroscopic techniques. For example, a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction . These techniques are essential for confirming the structure of synthesized compounds and could be applied to the analysis of 2-(1H-Indol-3-yl)-2-phenylethanamine.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Indol-3-yl)-2-phenylethanamine would likely include typical characteristics of indole derivatives, such as a relatively high melting point and the ability to form hydrogen bonds due to the presence of a nitrogen atom in the indole ring. The compound's solubility in various solvents would depend on the nature of the substituents and the overall molecular structure. The provided papers do not give specific details on the physical and chemical properties of 2-(1H-Indol-3-yl)-2-phenylethanamine, but studies on similar compounds suggest that these properties are crucial for their biological activity and could be inferred .

Relevance to Biological Activity

Although not directly related to 2-(1H-Indol-3-yl)-2-phenylethanamine, the papers discuss the biological activity of structurally similar compounds. For instance, certain isomers of the synthesized monoamine reuptake inhibitors showed potent activity and selectivity, which is significant for their potential therapeutic use . Another study evaluated the antimicrobial activity of novel indole-containing ethanamine derivatives, which could suggest similar biological applications for 2-(1H-Indol-3-yl)-2-phenylethanamine .

Applications De Recherche Scientifique

Synthèse organique

Le composé est utilisé en synthèse organique, en particulier dans la préparation d'amides . Il est utilisé dans des réactions avec des acides carboxyliques pour produire un agent acylant activé qui réagit avec le groupe amino de l'autre molécule pour former une liaison amide .

Développement d'agents thérapeutiques

Le système cyclique indole de la molécule est un composant principal de nombreuses molécules biologiquement actives, y compris plusieurs produits pharmaceutiques. Ceci en fait un candidat potentiel pour le développement de nouveaux agents thérapeutiques.

Applications anti-inflammatoires

Le composé a été synthétisé avec l'ibuprofène, un anti-inflammatoire non stéroïdien (AINS), pour combiner leurs propriétés . Le composé résultant pourrait potentiellement être utilisé pour le traitement de divers types d'arthrite et de troubles musculo-squelettiques .

Applications antivirales

Le composé a été synthétisé avec le naproxène, un autre AINS, qui a été utilisé pour traiter les patients hospitalisés pour une infection par le virus influenza A (H3N2) . Le composé résultant pourrait potentiellement être utilisé pour réduire la mortalité respiratoire sévère associée au COVID-19 .

Applications neuromodulatrices

Les dérivés de la tryptamine, qui comprennent ce composé, jouent un rôle fondamental dans le corps humain. Ils sont impliqués dans la régulation et la modulation de multiples processus au sein du système nerveux central, tels que le sommeil, la cognition, la mémoire, la régulation de la température et le comportement .

Applications antimicrobiennes

Le composé a montré une activité antimicrobienne contre Mycobacterium tuberculosis H37Rv, S. aureus ATCC 25923, MRSA ATCC 43300, Candida albicans ATCC 10231 . Il joue également un rôle dans l'inhibition de la formation de biofilm de S. aureus .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . This interaction leads to changes in the target’s function, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan by gut microorganisms leads to the production of indole and its derivatives . These compounds can affect various biochemical pathways and their downstream effects, contributing to their broad-spectrum biological activities .

Pharmacokinetics

One study suggests that similar compounds may have fast metabolism in vivo, which could impact their bioavailability .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

One study suggests that the stokes shift of similar compounds can vary from non-polar to polar solvents, indicating that the environment could influence their charge transfer character .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-10-14(12-6-2-1-3-7-12)15-11-18-16-9-5-4-8-13(15)16/h1-9,11,14,18H,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBVBIGUNHPPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346145 | |

| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5027-78-1 | |

| Record name | 2-(1H-Indol-3-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-3-yl)-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)